(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate
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Overview
Description
(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a piperidine ring, and a cinnamyl group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated benzimidazole derivative reacts with piperidine.
Attachment of the cinnamyl group: The cinnamyl group can be attached via a Friedel-Crafts alkylation reaction, using cinnamyl chloride and a Lewis acid catalyst.
Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(1-Phenylethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate
- **1-(1-Benzylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate
- **1-(1-Cinnamylpiperidin-4-yl)methyl)-1H-benzimidazole hydrochloride
Uniqueness
(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its cinnamyl group, in particular, may contribute to enhanced binding affinity and selectivity for certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
oxalic acid;1-[[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3.C2H2O4/c1-2-7-19(8-3-1)9-6-14-24-15-12-20(13-16-24)17-25-18-23-21-10-4-5-11-22(21)25;3-1(4)2(5)6/h1-11,18,20H,12-17H2;(H,3,4)(H,5,6)/b9-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTDPDNOXWTFLZ-MLBSPLJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC=CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C/C=C/C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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